Nortafluprost

Description

Overview of Prostaglandin (B15479496) F2α Analogues in Ophthalmic Chemical Biology

Prostaglandin F2α (PGF2α) analogues represent a significant class of therapeutic agents in ophthalmic medicine. tandfonline.comtandfonline.com These compounds are structurally similar to the naturally occurring prostaglandin F2α and are primarily utilized for their potent ocular hypotensive effects. tandfonline.comarvojournals.org The introduction of PGF2α analogues revolutionized the management of certain ocular conditions due to their distinct mechanism of action. tandfonline.com

The primary mechanism by which PGF2α analogues exert their effects is by increasing the uveoscleral outflow of aqueous humor, which is the fluid that fills the front part of the eye. tandfonline.comfrontiersin.org This is achieved through the activation of prostanoid FP receptors located in the ciliary muscle, iris root, and sclera. frontiersin.orgnih.gov This activation leads to the relaxation of the ciliary smooth muscles and remodeling of the extracellular matrix in the uveoscleral pathway, thereby facilitating the drainage of aqueous humor and reducing intraocular pressure. frontiersin.org Some evidence also suggests a potential enhancement of aqueous fluid outflow through FP receptors present in the trabecular meshwork. frontiersin.org

Several PGF2α analogues have been developed for clinical use, including latanoprost (B1674536), travoprost, and bimatoprost. jrmds.ingoogle.com While they share a common mechanism of action, each analogue possesses a unique molecular structure that confers slightly different pharmacological properties. tandfonline.com Tafluprost (B1681877), for instance, is distinguished by the substitution of the C-15 hydrogen and hydroxyl group with two fluorine atoms, a modification that significantly influences its receptor affinity and biological activity. nih.gov Research has shown that the acid form of tafluprost has a considerably higher affinity for the prostaglandin F receptor compared to the acid form of latanoprost. nih.govresearchgate.net

Table 1: Comparison of Commonly Used Prostaglandin F2α Analogues

| Prostaglandin Analogue | Receptor Affinity | Key Structural Features |

|---|---|---|

| Latanoprost | High | Isopropyl ester prodrug |

| Travoprost | High | Isopropyl ester prodrug |

| Bimatoprost | High | Amide prodrug |

| Tafluprost | Very High nih.govresearchgate.net | 15,15-difluoro substitution nih.gov |

The Prodrug Concept in Ocular Pharmacological Research: Rationale for Ester Prodrug Design

The application of the prodrug concept has been a cornerstone in the development of effective topical ophthalmic therapies. nih.gov A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. researchgate.net This approach is particularly valuable in ocular drug delivery to overcome the challenges associated with the eye's natural protective barriers, primarily the cornea. nih.govmdpi.com

The cornea is a lipid-rich tissue, which makes it relatively impermeable to polar, hydrophilic molecules. mdpi.com Many active drug compounds possess functional groups, such as carboxylic acids or hydroxyls, that are ionized at physiological pH, rendering them too polar to efficiently penetrate the cornea. nih.gov This poor penetration leads to low ocular bioavailability, requiring higher drug concentrations and more frequent administration, which can increase the risk of local and systemic side effects. mdpi.comarvojournals.org

Esterification is a common and effective strategy in ophthalmic prodrug design. nih.gov By converting a carboxylic acid or hydroxyl group on the parent drug to an ester, the lipophilicity of the molecule is increased. nih.govnih.gov This enhanced lipophilicity facilitates the drug's passage across the lipid layers of the cornea. mdpi.com Once inside the cornea, which is rich in esterase enzymes, the ester bond is rapidly hydrolyzed, releasing the active, more polar form of the drug into the anterior chamber of the eye. nih.govnih.govebrary.net

Tafluprost ethyl ester is a classic example of an ester prodrug. invivochem.combiomol.com The ethyl ester moiety increases its lipophilicity, allowing for efficient absorption through the cornea. nih.govbiomol.com In the cornea, esterases hydrolyze tafluprost ethyl ester to its biologically active metabolite, tafluprost acid. nih.govnih.gov This targeted delivery mechanism ensures that a higher concentration of the active drug reaches the site of action within the eye. nih.gov

Table 2: Rationale for Ester Prodrug Design in Ocular Pharmacology

| Challenge in Ocular Drug Delivery | Prodrug Solution | Mechanism of Action |

|---|---|---|

| Poor corneal penetration of polar drugs mdpi.com | Increased lipophilicity through esterification nih.govnih.gov | Facilitates diffusion across the lipid-rich cornea mdpi.com |

| Low ocular bioavailability mdpi.comarvojournals.org | Enhanced absorption of the prodrug nih.gov | Higher concentration of active drug reaches the target tissue |

| Need for high drug concentrations | Lower effective dose due to improved delivery arvojournals.org | Enzymatic conversion to the active form at the site of action nih.govnih.gov |

Evolution of Fluorinated Prostaglandin Analogues in Medicinal Chemistry Research

The strategic incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. tandfonline.comnih.gov This approach has been successfully applied to the development of prostaglandin analogues, leading to the creation of compounds with improved metabolic stability and receptor binding affinity. jst.go.jpacs.org

Fluorine is a small, highly electronegative atom. tandfonline.com Its substitution for hydrogen can significantly alter the electronic properties of a molecule without causing a major change in its size or shape. tandfonline.com This is advantageous as the fluorinated analogue can often still bind to the same biological target as the non-fluorinated parent compound. tandfonline.com

In the context of prostaglandins (B1171923), fluorination can offer several benefits:

Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation. tandfonline.com For example, the introduction of fluorine can block sites of oxidative metabolism, prolonging the drug's half-life and duration of action. tandfonline.com

Altered Physicochemical Properties: Fluorination can modulate a compound's lipophilicity and acidity, which can influence its absorption, distribution, and binding characteristics. acs.org

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target receptor, potentially increasing the binding affinity and potency of the drug. tandfonline.com

Tafluprost is a prime example of a fluorinated prostaglandin analogue. nih.govscispace.com The presence of two fluorine atoms at the C-15 position is a key structural feature that distinguishes it from other PGF2α analogues like latanoprost and travoprost. nih.gov This difluorination contributes to its high affinity for the prostanoid FP receptor and its potent biological activity. nih.govnih.gov The development of fluorinated prostaglandins like tafluprost highlights the successful application of medicinal chemistry principles to optimize the therapeutic profile of this important class of drugs. jst.go.jpscispace.com

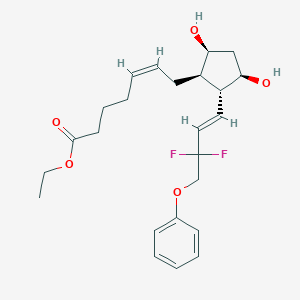

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWJIEVPQKMQPO-MSHHKXPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209860-89-9 | |

| Record name | Nortafluprost | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Chemical Synthesis and Derivatization Strategies for Tafluprost Ethyl Ester

Convergent Synthetic Pathways for Tafluprost (B1681877) and Core Prostaglandin (B15479496) Structures

Julia–Lythgoe Olefination in ω-Chain Synthon Formation

A cornerstone of modern prostaglandin synthesis is the Julia-Lythgoe olefination, a reliable method for forming carbon-carbon double bonds. researchgate.net In the convergent synthesis of Tafluprost, this reaction is employed to connect the ω-chain to the core cyclopentane (B165970) ring system. nih.govsemanticscholar.org The process involves the reaction of a phenylsulfone derivative of the α-chain with an aldehyde synthon representing the ω-chain. nih.govnih.govresearchgate.net

The reaction is initiated by treating the phenylsulfone with a strong base, such as freshly prepared lithium diisopropylamide (LDA), to generate a carbanion. nih.govresearchgate.net This carbanion then attacks the aldehyde ω-chain synthon, forming a β-hydroxysulfone intermediate. nih.govsemanticscholar.org Subsequent reductive elimination of the hydroxysulfone moiety, often achieved using sodium amalgam (Na/Hg), yields the desired trans-alkene, establishing the crucial C13-C14 double bond of the prostaglandin scaffold. nih.govresearchgate.netresearchgate.net A key advantage of the Julia-Lythgoe olefination in this context is its high stereoselectivity, predominantly forming the desired E-alkene (trans), which is critical for the biological activity of the prostaglandin analogue. semanticscholar.org The use of a sterically bulky protecting group, such as a tert-butyldimethylsilyl (TBDMS) group on the aldehyde synthon, further ensures the formation of the trans-13,14-alkene as the sole product. semanticscholar.org

Deoxydifluorination Methodologies for C-15 Position Modification

A defining structural feature of Tafluprost is the geminal difluoride at the C-15 position, which replaces the typical hydroxyl group found in natural prostaglandins (B1171923). nih.gov This modification enhances the compound's stability and receptor binding affinity. mdpi.com The introduction of these two fluorine atoms is a critical step in the synthesis, achieved through a deoxydifluorination reaction.

The synthesis proceeds by first oxidizing the C-15 hydroxyl group of a prostaglandin intermediate to a ketone, forming a 13,14-en-15-one precursor. nih.govnih.gov This ketone is then subjected to deoxydifluorination. A common reagent for this transformation is Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), which effectively replaces the carbonyl oxygen with two fluorine atoms. nih.govnih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH2Cl2) under reflux conditions. nih.govresearchgate.net An alternative fluorinating agent that has been used in similar syntheses is morpholinosulfur trifluoride. lookchem.com This step is crucial as it creates the non-chiral C-15 gem-difluorinated carbon atom, a key pharmacophore of Tafluprost. nih.gov

Esterification and Protective Group Chemistry for Tafluprost Ethyl Ester Derivatization

The final step in the synthesis of Tafluprost and its ester derivatives is the esterification of the C-1 carboxylic acid. Tafluprost itself is the isopropyl ester prodrug, which is hydrolyzed in vivo to the biologically active Tafluprost acid. mdpi.comfda.govnih.gov The synthesis of the Tafluprost ethyl ester would follow the same principle. After the construction of the core structure and the side chains, the resulting Tafluprost acid is esterified.

For the synthesis of Tafluprost (the isopropyl ester), the free acid is treated with isopropyl iodide in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like acetone. nih.govmdpi.comlookchem.com To synthesize the corresponding ethyl ester, ethyl iodide would be used in place of isopropyl iodide.

Synthesis of Related Tafluprost Acid Derivatives and Analogues for Structure-Activity Probing

The synthesis of derivatives and analogues of Tafluprost, such as the methyl ester and ethyl amide, is crucial for structure-activity relationship (SAR) studies. These studies help in understanding how different functional groups influence the compound's biological activity, receptor affinity, and pharmacokinetic properties. The same convergent synthetic route developed for Tafluprost can be readily adapted to produce these analogues. nih.govnih.gov

Tafluprost Methyl Ester Synthesis

Tafluprost methyl ester is a closely related derivative that can be synthesized from a common intermediate in the Tafluprost synthesis. nih.gov In a reported synthetic pathway, a geminal difluoride intermediate (compound 31 in the literature), which has its hydroxyl groups protected, is treated with potassium carbonate (K2CO3) in methanol (B129727). nih.govnih.gov This step serves to deprotect the acetyl and other protecting groups, and the use of methanol as the solvent can also lead to transesterification, yielding the Tafluprost methyl ester directly. nih.gov This provides a convenient method for preparing this analogue for further study. nih.govnih.gov

Table 1: Synthesis of Tafluprost Methyl Ester

| Step | Precursor | Reagents and Conditions | Product | Yield | Reference |

| Deprotection | Geminal difluoride intermediate (acetyl and 2,2-bis(acetoxymethyl)propyl protected) | K₂CO₃, MeOH, 24 h at r.t. | Tafluprost methyl ester | 76% | nih.gov |

Tafluprost Ethyl Amide Synthesis

The synthesis of Tafluprost ethyl amide, another important analogue for SAR studies, is typically achieved from the final Tafluprost isopropyl ester. nih.govmdpi.com The ester is converted to the corresponding amide through a process of amidation. mdpi.com This transformation is generally accomplished by treating Tafluprost with an aqueous solution of ethylamine (B1201723). nih.govmdpi.com The reaction proceeds via nucleophilic acyl substitution, where the ethylamine displaces the isopropoxy group of the ester to form the more stable ethyl amide. mdpi.com The resulting crude product is then purified, typically by silica (B1680970) gel flash chromatography, to yield pure Tafluprost ethyl amide. nih.govmdpi.com This derivative is of interest for its potential to modulate properties such as lipid solubility and tissue uptake. glpbio.com

Table 2: Synthesis of Tafluprost Ethyl Amide

| Step | Precursor | Reagents and Conditions | Product | Yield | Reference |

| Amidation | Tafluprost | EtNH₂, H₂O, 60 h at r.t. | Tafluprost ethyl amide | 85% | nih.gov |

Purification and Analytical Characterization Methodologies in Chemical Synthesis

The final stages of synthesizing Tafluprost ethyl ester involve comprehensive purification and analytical confirmation. These steps are critical for producing an active pharmaceutical ingredient (API) that meets the stringent quality standards required for its intended application. The methodologies employed are designed to separate the target compound from unreacted starting materials, by-products, and structurally similar impurities, including diastereomers and geometric isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Tafluprost and its derivatives. Current time information in Bangalore, IN. Due to the lack of official monographs in major pharmacopeias such as the USP or EP for Tafluprost, specialized and validated in-house or published methods are utilized. Current time information in Bangalore, IN. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose, offering high resolution and sensitivity for separating Tafluprost from its impurities. Current time information in Bangalore, IN.

For instance, a stability-indicating RP-HPLC method was developed to quantify the geometric trans-isomer and other related substances in the Tafluprost drug substance. Current time information in Bangalore, IN. Peak homogeneity and purity are often confirmed using a photodiode array (PDA) detector, which can analyze the spectral data across a range of wavelengths. Current time information in Bangalore, IN.

The purification process itself can involve preparative HPLC, which is capable of isolating the desired compound at a high purity level. One patented method details the purification of fluorine-containing prostaglandins like Tafluprost using preparative HPLC to achieve a purity of over 98%, and in specific examples, reaching up to 99.5%. researchgate.netacs.org This process was shown to be effective in reducing the content of the α-chain trans isomer to below 0.5%. researchgate.netacs.org The conditions for analytical HPLC to verify this purity often involve specialized columns and mobile phases to achieve optimal separation. acs.org

| Parameter | Method 1 (Analytical) acs.org | Method 2 (Preparative) researchgate.net | Method 3 (Analytical RP-HPLC) Current time information in Bangalore, IN. |

|---|---|---|---|

| Stationary Phase | Hypercarb (4.6 mm I.D. × 10 cm, 5 μm) | Silica gel (e.g., Varian SepTech Si60, 10 μm) | Not specified |

| Mobile Phase / Eluent | ACN/H₃PO₄ = 500/0.1 (v/v) | n-hexane/ethyl acetate=3/2 | Gradient of Acetonitrile and Water |

| Detection Wavelength | 210 nm | Not specified | 210 nm |

| Column Temperature | Not specified | Not specified | 50°C |

| Achieved Purity | High-quality liquid bulk drug | 99.5% | Method validated for quantitative determination of impurities |

While HPLC is paramount for purity assessment, spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of Tafluprost ethyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the atomic connectivity and stereochemistry of the molecule. scielo.broup.com

For complex molecules like prostaglandin analogs, a suite of NMR experiments is typically employed. One-dimensional (1D) NMR, such as ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of these nuclei within the molecule. scielo.br For example, the chemical shifts in the ¹³C NMR spectrum are highly sensitive to the structure and conformation of the cyclopentane ring and its side chains, which are characteristic features of prostaglandins. hawaii.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons over multiple bonds, respectively. scielo.br This wealth of data allows for a complete and confident assignment of the entire chemical structure.

In the synthesis of Tafluprost (the isopropyl ester), ¹³C-NMR is noted as a key tool. The signals for the allylic carbons C-4 and C-7 appear at specific chemical shifts (25.7 and 26.6 ppm), which is a characteristic signature of the desired 5,6-cis diastereoisomer of PGF₂α analogs. mdpi.com The substitution of the C-15 hydroxyl group with two fluorine atoms results in a significant shielding effect, causing the C-15 signal to appear as a triplet with a large ¹J(C-F) coupling constant of approximately 240 Hz. mdpi.com Although specific data for the ethyl ester is not detailed in the provided sources, the principles of analysis are identical, and the spectral data for the closely related Tafluprost (isopropyl ester) provides a clear example of the characterization required.

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (C=O) | 173.2 | - |

| 2 | 34.1 | 2.29 (t, J=7.4 Hz, 2H) |

| 5 | 129.2 | 5.43 (m, 1H) |

| 6 | 129.1 | 5.37 (m, 1H) |

| 8 | 50.1 | 2.45 (q, J=8.0 Hz, 1H) |

| 9 | 72.6 | 4.16 (q, J=3.8 Hz, 1H) |

| 11 | 77.8 | 3.95 (m, 1H) |

| 12 | 52.3 | 2.27 (m, 1H) |

| 13 | 124.9 (t, J=8.8 Hz) | 6.06 (dd, J=15.4, 6.7 Hz, 1H) |

| 14 | 145.4 (t, J=25.0 Hz) | 5.97 (ddd, J=15.4, 6.7, 4.2 Hz, 1H) |

| 15 | 111.4 (t, J=239.7 Hz) | - |

| 16 | 70.3 (t, J=34.9 Hz) | 4.44 (t, J=12.9 Hz, 2H) |

| CH (isopropyl) | 67.7 | 5.00 (sept, J=6.3 Hz, 1H) |

| CH₃ (isopropyl) | 21.8 | 1.22 (d, J=6.3 Hz, 6H) |

Note: The data presented is for Tafluprost (isopropyl ester), a closely related analog, as a representative example of the spectroscopic characterization.

Prodrug Activation and Biotransformation Pathways of Tafluprost Ethyl Ester in Preclinical Systems

Enzymatic Hydrolysis of the Ethyl Ester Moiety: Role of Carboxylesterases

The activation of tafluprost (B1681877) ethyl ester is a critical first step, involving the hydrolysis of its ethyl ester group to form the biologically active metabolite, tafluprost acid. wikipedia.orgtga.gov.aufda.govhpra.ie This bioactivation occurs rapidly within ocular tissues, primarily the cornea, after topical administration. nih.govdrugbank.comnih.gov

Research based on rabbit corneal tissue and purified enzymes has identified carboxylesterase as the principal enzyme responsible for this hydrolytic conversion. hpra.iemims.comhpra.iemims.compom.go.id While butylcholinesterase may also play a minor role in the hydrolysis, acetylcholinesterase is not involved in this process. hpra.iemims.comhpra.iemims.compom.go.id The efficiency of this enzymatic action is highlighted in rat models, where tafluprost acid was the sole significant radioactive component found in the cornea, aqueous humor, and iris/ciliary body for at least eight hours post-administration. nih.govnih.gov

Table 1: Key Enzymes in the Activation of Tafluprost Ethyl Ester

| Enzyme | Role in Hydrolysis | Supporting Evidence |

|---|---|---|

| Carboxylesterase | Primary enzyme responsible for the hydrolysis of the ethyl ester to tafluprost acid. | Identified in studies using rabbit corneal tissue and purified enzymes. hpra.iemims.comhpra.iemims.compom.go.id |

| Butylcholinesterase | May contribute to the hydrolysis process. | Studies suggest a potential, but secondary, role compared to carboxylesterase. hpra.iemims.comhpra.iemims.compom.go.id |

| Acetylcholinesterase | Not involved in the hydrolysis of tafluprost ethyl ester. | Research has excluded this enzyme from the bioactivation pathway. hpra.iemims.comhpra.iemims.compom.go.id |

Metabolic Cascades of Tafluprost Acid in In Vitro and Animal Models

Once formed, tafluprost acid, the active moiety, undergoes extensive systemic metabolism that mirrors the pathways of endogenous prostaglandins (B1171923). tga.gov.au This biotransformation occurs through two main sequential processes: fatty acid β-oxidation and Phase II conjugation reactions. fda.govmims.comhpra.ie

The primary metabolic route for tafluprost acid is fatty acid β-oxidation. wikipedia.orgnih.govtga.gov.aumims.commims.compom.go.id This catabolic process systematically shortens the alpha (carboxylic acid) chain of the molecule. This pathway leads directly to the formation of key metabolites, including 1,2-dinor-tafluprost acid and subsequently, 1,2,3,4-tetranor-tafluprost acid. wikipedia.orgnih.govmims.comresearchgate.net

Following β-oxidation, the resulting metabolites are subjected to Phase II conjugation reactions. tga.gov.aufda.govdrugbank.com These reactions, which include glucuronidation and hydroxylation, attach polar endogenous molecules to the metabolites. wikipedia.orghpra.iemims.comhpra.iemims.compom.go.idnih.gov This process significantly increases their water solubility, preparing them for excretion. uomus.edu.iqdrughunter.com Studies in monkeys have identified conjugation with glucuronic acid or sulfate (B86663) as part of the metabolic cascade. fda.gov In rat models, gender-specific differences in these conjugation reactions have been noted, which influenced the rate and route of excretion. nih.gov

Table 2: Metabolic Pathways of Tafluprost Acid

| Metabolic Phase | Description | Resulting Products |

|---|---|---|

| Fatty Acid β-Oxidation | Primary catabolic pathway that shortens the carboxylic acid side chain of tafluprost acid. | 1,2-dinor-tafluprost acid, 1,2,3,4-tetranor-tafluprost acid. wikipedia.orgnih.gov |

| Phase II Conjugation | Subsequent reactions (e.g., glucuronidation, hydroxylation) that increase the polarity of metabolites. | Water-soluble, conjugated forms of β-oxidized metabolites ready for elimination. wikipedia.orghpra.iehpra.ie |

Preclinical studies have successfully identified and characterized the principal metabolites of tafluprost. In monkey ocular tissues, the major metabolites found were tafluprost acid, 1,2-dinor-tafluprost acid, and 1,2,3,4-tetranor-tafluprost acid. nih.govresearchgate.net Crucially, these downstream metabolites, including the dinor and tetranor forms and their corresponding lactones, are pharmacologically inactive. wikipedia.orghpra.iemims.comhpra.iemims.compom.go.id This was confirmed in studies where the direct intracameral administration of 1,2-dinor- and 1,2,3,4-tetranor-tafluprost acid in monkeys produced no significant effect on intraocular pressure, unlike the potent effect observed with tafluprost acid. nih.gov

Table 3: Pharmacological Activity of Tafluprost and Its Metabolites

| Compound | Classification | Pharmacological Activity |

|---|---|---|

| Tafluprost Ethyl Ester | Prodrug | Inactive. tga.gov.audrugbank.com |

| Tafluprost Acid | Active Metabolite | Biologically active form. nih.govtga.gov.auhpra.ie |

| 1,2-dinor-tafluprost acid | Inactive Metabolite | Pharmacologically inactive. wikipedia.orgnih.govmims.com |

| 1,2,3,4-tetranor-tafluprost acid | Inactive Metabolite | Pharmacologically inactive. wikipedia.orgnih.govmims.com |

| Lactone forms | Inactive Metabolite | Pharmacologically inactive. wikipedia.org |

Preclinical Pharmacological Investigations of Tafluprost Acid: Receptor Interactions and Downstream Signaling

Prostanoid FP Receptor Agonism and Selectivity Profiling

Tafluprost (B1681877) acid is a potent and selective agonist for the prostanoid FP receptor, which is the primary target for its intraocular pressure (IOP)-lowering effects. tga.gov.autga.gov.augoogle.com

Tafluprost acid demonstrates a high binding affinity for the human prostanoid FP receptor, with a reported inhibition constant (K_i) of 0.4 nM. medchemexpress.comtga.gov.auncats.io This affinity is notably higher, approximately 12 times greater, than that of latanoprost (B1674536) acid, another commonly used prostaglandin (B15479496) analog. tga.gov.auncats.iotga.gov.au The agonist potency of tafluprost acid at the human prostanoid FP receptor is reflected by its EC50 value of 0.53 nM. medchemexpress.comncats.io In comparative studies, tafluprost has shown a greater affinity for the FP receptor than the acid forms of latanoprost and unoprostone. nih.gov

Table 1: Comparative Binding Affinities (K_i) for the FP Receptor

| Compound | Binding Affinity (K_i) |

|---|---|

| Tafluprost acid | 0.4 nM |

Preclinical studies have highlighted the high selectivity of tafluprost acid for the FP receptor over other prostanoid receptors. tga.gov.au While it is a potent FP receptor agonist, its binding affinity for the EP3 receptor is significantly weaker, with an IC50 of 67 nM, making it 126 times less potent for the EP3 receptor compared to the FP receptor. medchemexpress.comresearchgate.net This high degree of selectivity contributes to its targeted mechanism of action. tga.gov.au

Modulation of Ocular Fluid Dynamics in Animal Models

In various animal models, tafluprost has been shown to effectively lower intraocular pressure primarily by modulating the outflow of aqueous humor. tga.gov.autga.gov.auncats.io

The principal mechanism by which tafluprost acid reduces IOP is by increasing the uveoscleral outflow of aqueous humor. tga.gov.autga.gov.autga.gov.aunih.govncats.ioarvojournals.orgpatsnap.com This has been demonstrated in studies on monkeys, where tafluprost administration led to a significant enhancement of this outflow pathway. tga.gov.autga.gov.autga.gov.au In fact, one study in monkeys reported a 65% increase in uveoscleral outflow. nih.gov

In addition to its primary effect on uveoscleral outflow, some studies in monkeys have shown that tafluprost can also increase the total outflow facility. nih.govfda.gov One study reported a 33% increase in total outflow facility following tafluprost administration. nih.gov

Cellular and Molecular Mechanisms of Action in Ocular Tissues

The IOP-lowering effect of tafluprost is initiated by the binding of its active form, tafluprost acid, to prostanoid FP receptors located in ocular tissues such as the ciliary body and sclera. arvojournals.org This receptor activation is thought to trigger a cascade of cellular and molecular events. Studies in mice suggest that the IOP reduction by tafluprost is mediated through the prostanoid FP receptor. nih.gov There is also evidence to suggest that part of the IOP-lowering effect may be attributed to the stimulation of endogenous prostaglandin production via FP receptor activation, which then acts on EP3 receptors. nih.gov Furthermore, after topical administration, tafluprost is absorbed and hydrolyzed into tafluprost acid, with its major metabolites in ocular tissues being tafluprost acid itself, along with 1,2-dinor- and 1,2,3,4-tetranor-tafluprost acid. researchgate.netnih.gov The concentration of tafluprost acid in the aqueous humor and ciliary body is sufficient to stimulate the prostanoid FP receptors. researchgate.netnih.gov

G-Protein Coupled Receptor Signaling Cascades

The primary mechanism of action for tafluprost acid is initiated by its binding to the FP receptor, which is predominantly coupled to Gq/11 proteins. nih.gov This interaction stabilizes an "active" conformational state of the receptor, facilitating the engagement and activation of these intracellular G proteins. This activation sets off a cascade of intracellular signaling events that are central to the drug's physiological effects. While the FP receptor's primary coupling is with Gq/11, the intricate world of cellular signaling allows for potential crosstalk between different pathways.

Activation/Inhibition of Downstream Enzymes (e.g., Adenyl Cyclase, Phospholipase C)

The activation of the Gq/11 protein by the tafluprost acid-FP receptor complex directly stimulates phospholipase C (PLC). researchgate.net This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, which triggers the release of stored calcium ions (Ca2+) into the cytoplasm. Concurrently, DAG activates protein kinase C (PKC). mdpi.com

In contrast to its significant effect on the PLC pathway, tafluprost acid does not primarily modulate the adenylate cyclase/cAMP pathway. FP receptors are not typically coupled to the Gs proteins that stimulate adenylate cyclase.

Cellular Stress Response Modulation (e.g., proapoptotic/pro-oxidative effects in vitro)

In preclinical studies, preservative-free formulations of tafluprost have demonstrated a favorable profile regarding cellular stress. nih.govnih.gov When compared to prostaglandin analogs containing the preservative benzalkonium chloride (BAK), preservative-free tafluprost exhibited significantly lower pro-apoptotic and pro-oxidative effects in vitro on conjunctival epithelial cell lines. nih.govresearchgate.net These studies measured parameters such as membrane integrity, apoptosis, and oxidative stress, with preservative-free tafluprost showing higher cell viability and reduced markers of cellular damage. nih.govresearchgate.net

| Parameter | Preservative-Free Tafluprost | Preserved Latanoprost | Preserved Travoprost | Preserved Bimatoprost |

| Membrane Integrity (%) | 91.5 | 37.4 | 54.2 | 64.7 |

| Oxidative Stress (Relative Units) | 129.5 | 359.7 | 226.3 | 183.0 |

| Pro-apoptotic Effects (Relative Units) | 117.6 | 412.3 | 355.1 | 148.1 |

| p<0.001 for preservative-free tafluprost compared to all preserved formulations for all parameters. Data from in vitro studies on human conjunctival epithelial cells. |

Neurobiological and Vascular Effects in Preclinical Ocular Models

Beyond its effects on intraocular pressure, preclinical research has explored the neuroprotective and vascular effects of tafluprost, particularly concerning retinal ganglion cells and ocular blood flow.

Retinal Ganglion Cell Apoptosis and Viability Studies (in vitro and in vivo)

Glaucoma is characterized by the progressive loss of retinal ganglion cells (RGCs) through apoptosis, or programmed cell death. nih.gov Preclinical studies have investigated the potential of tafluprost to protect these vital neurons. In vitro, tafluprost has been shown to dose-dependently promote the viability of RGC-5 cells, a cell line used to model retinal ganglion cells, and reduce the number of cells undergoing apoptosis induced by serum deprivation or glutamate. nih.gov It also suppressed the intracellular calcium increase triggered by glutamate. nih.gov

In vivo studies using rat models of optic nerve crush have further supported these findings. nih.gov Topical application of tafluprost led to a significant increase in the survival rate of RGCs and a decrease in the number of apoptotic cells in the retina. nih.gov A sustained-release drug delivery system for tafluprost has also demonstrated a neuroprotective effect, preventing RGC loss in rats after optic nerve transection, an effect that appeared to be independent of intraocular pressure. arvojournals.orgtandfonline.com

| Study Model | Key Findings |

| In vitro (RGC-5 cells) | Tafluprost promoted cell viability and reduced apoptosis. nih.gov |

| In vivo (Rat optic nerve crush) | Topical tafluprost increased RGC survival and decreased apoptosis. nih.gov |

| In vivo (Rat optic nerve transection with DDS) | Sustained-release tafluprost prevented RGC loss. arvojournals.orgtandfonline.com |

Influence on Optic Nerve Head and Retinal Blood Flow Dynamics

Adequate blood flow to the optic nerve head and retina is crucial for maintaining the health of retinal ganglion cells. Several preclinical studies in various animal models have demonstrated that tafluprost can positively influence ocular blood flow. nih.govresearchgate.net

In monkeys with and without experimental glaucoma, topical tafluprost significantly increased blood flow in the optic nerve head. nih.govarvojournals.org This effect was observed to be independent of changes in intraocular pressure, suggesting a direct vascular effect. nih.govarvojournals.org Similarly, in cats, tafluprost increased retinal blood flow and velocity. nih.gov Studies in rabbits also indicated that tafluprost could increase optic nerve head blood flow, with some evidence suggesting a greater effect than other prostaglandin analogs like latanoprost and travoprost. nih.govresearchgate.net The mechanism for this enhanced blood flow may involve the inhibition of intracellular calcium influx, leading to vasodilation. nih.govresearchgate.net

| Animal Model | Effect on Ocular Blood Flow |

| Monkeys | Increased optic nerve head blood flow. nih.govarvojournals.org |

| Cats | Increased retinal blood flow and velocity. nih.gov |

| Rabbits | Increased optic nerve head blood flow. nih.govresearchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research

Elucidation of Key Structural Elements for FP Receptor Affinity and Biological Activity

The affinity of tafluprost (B1681877) for the FP receptor and its subsequent biological effects are dictated by specific structural features. Research has focused on modifying the prostaglandin (B15479496) scaffold to enhance potency and selectivity.

Role of Fluorine Atoms at the C-15 Position

A defining structural characteristic of tafluprost is the substitution of the C-15 hydroxyl group, present in many other prostaglandin F2α analogues, with two fluorine atoms. nih.govresearchgate.netresearchgate.net This modification is a key determinant of its high affinity for the FP receptor. In fact, the active form of tafluprost, tafluprost acid, exhibits an affinity for the human FP receptor that is approximately 12 times higher than that of latanoprost (B1674536) acid. nih.govresearchgate.net

The presence of the 15,15-difluoro moiety serves two primary purposes:

Enhanced Receptor Binding: The fluorine atoms contribute to a more potent binding affinity for the prostanoid FP receptor. researchgate.net This increased affinity is a major factor in tafluprost's potent intraocular pressure-lowering effect. nih.gov

Metabolic Stability: The substitution of the C-15 hydroxyl group with fluorine atoms makes tafluprost resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase. nih.govmedscape.com This enzyme is a major pathway for the inactivation of many prostaglandins (B1171923). By blocking this metabolic route, the duration of action of the drug may be influenced. dovepress.com

The following table summarizes the FP receptor binding affinities of the active acids of tafluprost and latanoprost.

| Compound | FP Receptor Binding Affinity (Ki) |

| Tafluprost Acid | 0.4 nM nih.gov |

| Latanoprost Acid | 4.7 nM nih.gov |

Impact of Esterification on Lipid Solubility and Tissue Uptake for Prodrug Efficacy

Tafluprost ethyl ester is a prodrug, meaning it is an inactive or less active compound that is metabolized into its active form within the body. tandfonline.comaoa.org Specifically, it is an isopropyl ester. jkscience.org This esterification is a critical feature for its efficacy as a topical ophthalmic solution.

The key benefits of the ester form are:

Increased Lipophilicity: The ethyl ester group enhances the lipid solubility of the molecule. caymanchem.compioneerpublisher.com This increased lipophilicity facilitates the penetration of the drug across the cornea, a lipid-rich barrier. mdpi.comnih.gov

Improved Tissue Uptake: The enhanced permeability allows for efficient delivery of the drug into the eye. caymanchem.comnih.gov Once inside the cornea, esterases rapidly hydrolyze the ester bond, converting tafluprost ethyl ester into its biologically active free acid form, tafluprost acid. tandfonline.comjkscience.orgmdpi.com This active form then binds to FP receptors to exert its therapeutic effect. mdpi.com Studies in rats have shown that approximately 75% of a topically administered dose of tafluprost can be absorbed by the cornea. nih.gov

Qualitative SAR Analyses of Prostanoid Analogues

Qualitative SAR analyses of a broad range of prostanoid analogues have provided valuable insights into the structural requirements for FP receptor agonism. These studies have examined how modifications to different parts of the prostaglandin scaffold affect receptor binding and activation.

Key findings from these analyses include:

The Carboxyl Group: The carboxylic acid at the C-1 position is crucial for activity. Modifying this group to various esters can significantly reduce affinity and potency for some prostanoid receptors, though in the case of tafluprost, esterification is a key feature of its prodrug strategy. researchgate.netnih.gov

Hydroxyl Groups: The presence and configuration of hydroxyl groups at the C-11 and C-15 positions of the prostaglandin E2 (PGE2) structure are critical for agonist activity at the EP1 receptor. researchgate.netnih.gov While tafluprost is an F2α analogue, the importance of hydroxyl groups on the cyclopentane (B165970) ring is a recurring theme in prostanoid SAR.

Omega-Tail Modifications: The omega-tail of the prostaglandin can be modified to enhance the activity of compounds with moderate or weak potency. researchgate.netnih.gov The phenoxy-containing omega-tail of tafluprost is an example of such a modification.

Modifications at the C-9 Position: For PGE analogues, modifications to the ketone at the C-9 position are generally well-tolerated. researchgate.netnih.gov

These general principles of prostanoid SAR have guided the design of potent and selective FP receptor agonists like tafluprost.

Computational Approaches in SAR/QSAR for Tafluprost Analogues

In addition to experimental studies, computational methods have become increasingly important in the study of SAR and QSAR for prostaglandin analogues. These in silico techniques can predict the biological activity of novel compounds and help to rationalize experimentally observed SAR data.

Predictive Modeling using Partial Least Squares (PLS) and Multiple Linear Regression (MLR)

While specific PLS and MLR studies on tafluprost analogues are not widely published in the public domain, these methods are standard tools in QSAR. They are used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For a set of prostaglandin analogues, these models could be used to predict FP receptor affinity or intraocular pressure-lowering activity based on descriptors such as:

Molecular weight

LogP (a measure of lipophilicity)

Topological indices

Electronic properties

Such models can be valuable in prioritizing the synthesis of new analogues with potentially improved activity.

Group-Based QSAR Methodologies

For tafluprost analogues, a G-QSAR study could be designed to investigate the effects of different substituents at various positions on the prostaglandin scaffold. For example, the model could analyze the impact of different ester groups at the C-1 position or various aromatic rings in the omega-chain. The output of a G-QSAR analysis can highlight which structural modifications are most likely to lead to an increase in biological activity. vlifesciences.com

Advanced Analytical and Bioanalytical Methodologies in Tafluprost Ethyl Ester Research

Quantification of Tafluprost (B1681877) Ethyl Ester and its Metabolites in Biological Matrices (Non-human)

The study of tafluprost ethyl ester and its transformation into the active form, tafluprost acid, within non-human biological systems necessitates highly sensitive analytical methods. Given the low concentrations present after administration, researchers rely on advanced techniques to accurately measure these compounds in matrices like aqueous humor and plasma. tandfonline.comgoogle.com

Chromatographic-Mass Spectrometry Techniques for Low Concentration Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for quantifying tafluprost ethyl ester and its metabolites at very low levels. google.comresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In preclinical studies, such as those involving rabbits, LC-MS/MS has been employed to measure the concentration of tafluprost acid in aqueous humor samples collected at various time points after administration. google.com These analyses are crucial for understanding the ocular penetration and pharmacokinetics of the drug. google.com

The process typically involves extracting the analytes from the biological matrix, followed by chromatographic separation, often using a C18 column. researchgate.net The separated compounds are then ionized and detected by the mass spectrometer. The high selectivity of LC-MS/MS allows for the differentiation of the target compounds from other endogenous substances, which is critical when dealing with complex biological samples. nih.gov The development of these methods includes rigorous validation to ensure accuracy and precision, with reported lower limits of quantification in the picogram per milliliter range, highlighting the sensitivity of this approach. nih.gov

To ensure the reliability of the quantification, deuterated analogs of the compounds of interest are often used as internal standards. These stable isotope-labeled standards have nearly identical chemical and physical properties to the analyte but a different mass, allowing for correction of any variability during sample preparation and analysis.

Table 1: Summary of LC-MS/MS Method for Tafluprost Acid Quantification in Rabbit Aqueous Humor This table is interactive and represents typical data found in the literature.

| Parameter | Value |

|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Biological Matrix | Rabbit Aqueous Humor |

| Analyte | Tafluprost Acid |

| Internal Standard | Deuterated Tafluprost Acid |

| Sample Preparation | Liquid-Liquid or Solid-Phase Extraction |

| Chromatographic Column | C18 Reversed-Phase |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantification | ~1 pg/mL |

In Vitro Assay Development for Receptor Binding and Enzymatic Hydrolysis Studies

Understanding the interaction of tafluprost with its biological targets is fundamental to elucidating its mechanism of action. In vitro assays provide a controlled environment to study receptor binding and the enzymatic conversion of the prodrug to its active form. arvojournals.orgnih.gov

Competitive Binding Assays using Radiolabeled Ligands

Competitive binding assays are a key tool for determining the affinity of tafluprost acid for its target, the prostaglandin (B15479496) F (FP) receptor. nih.govresearchgate.netnih.gov These assays measure how effectively the test compound competes with a radiolabeled ligand, which has a known high affinity for the receptor. nih.govoncodesign-services.com

In a typical assay, membranes from cells expressing the FP receptor are incubated with a fixed concentration of a radiolabeled ligand, such as [³H]-prostaglandin F2α, and various concentrations of the unlabeled competitor, tafluprost acid. researchgate.net The amount of radioactivity bound to the receptors is then measured. chelatec.com By analyzing the displacement of the radiolabeled ligand, the inhibitory constant (Ki) of tafluprost acid can be calculated. oncodesign-services.comchelatec.com The Ki value is a measure of the drug's binding affinity, with a lower Ki indicating a stronger interaction. nih.gov

Research has shown that tafluprost acid has a high affinity for the human prostanoid FP receptor, with a reported Ki of approximately 0.4 nM. tandfonline.com This high affinity is significantly greater than that of the ester prodrug, tafluprost ethyl ester, underscoring the necessity of its hydrolysis for pharmacological activity. tandfonline.com

Table 2: Comparative Binding Affinities for the FP Receptor This table is interactive and represents typical data found in the literature.

| Compound | Binding Affinity (Ki) |

|---|---|

| Tafluprost Acid | ~0.4 nM |

| Latanoprost (B1674536) Acid | ~4.8 nM |

| Travoprost Acid | ~1.1 nM |

| Tafluprost Ethyl Ester | Significantly lower than the acid form |

Enzyme Kinetics for Carboxylesterase Activity

Tafluprost ethyl ester is a prodrug that is activated through hydrolysis by carboxylesterases present in ocular tissues. nih.govmdpi.comalquds.edu Studying the kinetics of this enzymatic reaction provides insight into the rate and efficiency of the drug's bioactivation. nih.govresearchgate.net

In vitro enzyme kinetic studies are performed using homogenates of non-human ocular tissues, such as the cornea, which is a primary site of this conversion. nih.govresearchgate.net These tissue preparations contain the carboxylesterases that metabolize the prodrug. nih.govresearchgate.net By incubating tafluprost ethyl ester at different concentrations with these homogenates and measuring the formation of tafluprost acid over time, key kinetic parameters can be determined. nih.gov

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are calculated from these experiments. Km represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the enzyme's affinity for the substrate. Vmax indicates the maximum rate of hydrolysis when the enzyme is saturated with the substrate. These studies have demonstrated that tafluprost ethyl ester is an effective substrate for ocular carboxylesterases, leading to its rapid conversion to the active tafluprost acid. nih.govmdpi.com

Table 3: Representative Enzyme Kinetic Parameters for Tafluprost Ethyl Ester Hydrolysis This table is interactive and represents typical data found in the literature.

| Ocular Tissue (Non-human) | Km (µM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| Cornea | 50-100 | 10-20 |

| Iris-Ciliary Body | 75-150 | 5-10 |

| Aqueous Humor | Lower activity | Lower activity |

Advanced Imaging and Physiological Measurement Techniques in Preclinical Ocular Research

To visually and quantitatively assess the physiological effects of tafluprost ethyl ester in preclinical models, specialized imaging and measurement techniques are employed. These methods provide direct evidence of the drug's impact on ocular fluid dynamics.

Fluorophotometry for Aqueous Humor Dynamics

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow in the eye. arvojournals.orgnih.govarvojournals.org This is crucial for understanding how tafluprost lowers intraocular pressure. tandfonline.comresearchgate.net The technique involves the administration of a fluorescent tracer, typically fluorescein (B123965), into the eye. arvojournals.orgarvojournals.org A specialized fluorophotometer is then used to measure the concentration of the fluorescein in the anterior chamber over time. arvojournals.orgnih.gov

The rate at which the fluorescence decreases is used to calculate the aqueous humor turnover rate. arvojournals.org In preclinical studies with monkeys, fluorophotometry has been instrumental in demonstrating that tafluprost increases the uveoscleral outflow of aqueous humor. tandfonline.comresearchgate.net This provides a direct physiological confirmation of the drug's mechanism of action, which is consistent with its classification as a prostaglandin F2α analog. tandfonline.commdpi.com The data obtained from fluorophotometry complements findings from receptor binding assays and direct intraocular pressure measurements. researchgate.netosu.edu

Table 4: Effect of Tafluprost on Aqueous Humor Dynamics in Monkeys (Illustrative Data) This table is interactive and represents typical data found in the literature.

| Treatment | Aqueous Humor Flow (µL/min) | Uveoscleral Outflow (% of total) |

|---|---|---|

| Vehicle Control | 2.5 | 35% |

| Tafluprost | 3.2 | 55% |

Laser Doppler Velocimetry and Laser Speckle Flowgraphy for Ocular Blood Flow

Advanced imaging techniques such as Laser Doppler Velocimetry (LDV) and Laser Speckle Flowgraphy (LSFG) have been instrumental in non-invasively assessing the hemodynamic effects of tafluprost ethyl ester on the ocular circulation. These methods provide quantitative and qualitative data on blood flow in the retina and optic nerve head (ONH), offering insights into the compound's potential mechanisms beyond intraocular pressure (IOP) reduction.

Laser Speckle Flowgraphy (LSFG) is another key technology used to evaluate the influence of tafluprost on ocular hemodynamics, particularly in the optic nerve head. LSFG measures the mean blur rate (MBR), an index that correlates with blood velocity in the microcirculation. nih.gov Research in conscious rabbits showed that repeated administration of 0.0015% tafluprost for 28 days led to a sustained and significant increase in ONH blood flow, with a potency greater than that observed with latanoprost or travoprost. nih.gov Similarly, in a monkey model of glaucoma, both single and repeated administrations of tafluprost increased ONH blood flow in both glaucomatous and healthy eyes. nih.gov

Clinical studies in human subjects have further substantiated these findings. In patients with myopic disc type, topical tafluprost was shown to significantly increase the MBR in the optic nerve head, with a notable increase of 6.7 ± 7.0% at 120 minutes after administration. researchgate.net Another study using LSFG pulse waveform analysis in glaucoma patients found that treatment with prostaglandin analogs, including tafluprost, can improve ocular microcirculation. nih.gov These advanced bioanalytical methods confirm that tafluprost exerts a measurable positive effect on ocular blood flow, a factor considered relevant in glaucoma management. nih.govresearchgate.net

Table 1: Selected Research Findings on Tafluprost's Effect on Ocular Blood Flow Using LDV and LSFG

| Technique | Subject | Key Findings | Reference |

| Laser Doppler Velocimetry (LDV) | Healthy Humans | Significant increase in retinal arterial blood velocity 4 hours post-instillation. | arvojournals.org |

| Laser Doppler Velocimetry (LDV) | Cats | Significant increase in Retinal Blood Flow (RBF) (max change: 42.8 ± 4.2%) and blood velocity for 120 minutes. | nih.gov |

| Laser Speckle Flowgraphy (LSFG) | Rabbits | Long-term use (28 days) significantly increased Optic Nerve Head (ONH) blood flow; effect was greater than latanoprost and travoprost. | nih.gov |

| Laser Speckle Flowgraphy (LSFG) | Monkeys (Glaucoma Model) | Increased ONH blood flow in both glaucomatous and control eyes after single and repeated administration. | nih.gov |

| Laser Speckle Flowgraphy (LSFG) | Humans (Myopic Disc Type) | Significant increase in Mean Blur Rate (MBR) in the ONH at 60, 90, and 120 minutes post-instillation. | researchgate.net |

Pneumatonography for Intraocular Pressure Monitoring in Animal Models

Pneumatonography is a method used for measuring intraocular pressure (IOP) that has been applied in animal models to study the effects of ocular hypotensive agents like tafluprost ethyl ester. This technique is particularly valuable in preclinical research for understanding the dynamics of IOP under various conditions.

Research utilizing pneumatonography has provided insights into the circadian rhythms of IOP and how they are influenced by pharmacological agents. A study investigating daily IOP fluctuations in rabbits under a controlled 12-hour light/12-hour dark cycle used Alcon Applanation Pneumatonography for its measurements. nih.gov The study noted that in rabbits, IOP values naturally increased with the onset of darkness and decreased with the onset of light. nih.gov Such baseline data is critical for accurately assessing the efficacy of IOP-lowering compounds. While this specific study focused on the diurnal patterns, it highlights the application of pneumatonography in establishing foundational IOP characteristics in animal models, which is a prerequisite for drug efficacy studies.

Another study in rabbits employed pneumatonometry to investigate the effects of animal handling and various drugs on IOP. arvojournals.org This research underscored that external factors like handling can cause IOP fluctuations of a similar magnitude to those induced by pharmacological agents, reinforcing the need for carefully controlled experimental conditions. arvojournals.org Although this particular study found no measurable effect for the prostaglandin analog latanoprost, it demonstrates the utility of pneumatonography in discerning the true pharmacological impact from other variables in conscious animal models. arvojournals.org

Table 2: Application of Pneumatonography in Animal IOP Studies

| Animal Model | Technique/Device | Research Focus | Key Findings/Significance | Reference |

| Rabbit | Alcon Applanation Pneumatonography | Evaluation of diurnal IOP fluctuations. | IOP increased with the onset of darkness and decreased with the onset of light, establishing a baseline for drug studies. | nih.gov |

| Rabbit | Pneumatonometry | Measurement of artifacts from handling and effects of various drugs on IOP. | Demonstrated that animal handling can cause significant IOP changes, highlighting the sensitivity of the measurement technique. | arvojournals.org |

Emerging Research Concepts and Novel Delivery Systems for Tafluprost Ethyl Ester Analogues Non Clinical Development

Design of Novel Prodrugs and Ester Derivatives for Enhanced Ocular Penetration in Research Models

The cornea presents a significant barrier to topical drug absorption due to its complex, multi-layered structure. To overcome this, research has explored the design of novel prodrugs and ester derivatives of Tafluprost (B1681877). The underlying principle of this approach is to modify the parent molecule to create a more lipophilic compound that can more readily penetrate the corneal epithelium. Once absorbed, these prodrugs are designed to be enzymatically cleaved by esterases present in ocular tissues, releasing the active Tafluprost acid.

Tafluprost itself is an isopropyl ester prodrug of Tafluprost acid, a modification that significantly enhances its corneal penetration. nih.govdrugbank.com Following topical administration, Tafluprost is rapidly hydrolyzed by corneal esterases to its biologically active metabolite, Tafluprost acid. nih.govdrugbank.com This bioactivation is a critical step in its mechanism of action.

Preclinical research has investigated other ester derivatives to potentially further optimize ocular penetration and bioavailability. For instance, the synthesis of Tafluprost methyl ester and Tafluprost ethyl amide has been described in the scientific literature. medchemexpress.com While the primary focus of this research was on the synthetic pathways, the creation of these analogues opens avenues for future preclinical evaluation of their pharmacokinetic and pharmacodynamic profiles in animal models of glaucoma. The hypothesis is that altering the ester group may influence the rate and extent of corneal absorption, potentially leading to a more favorable therapeutic index.

The rationale for designing these novel ester derivatives is based on structure-activity relationships. The lipophilicity of the ester promoiety can be fine-tuned to achieve an optimal balance between corneal permeability and aqueous solubility. Preclinical studies with other prostaglandin (B15479496) analogues have demonstrated that modifications to the ester group can significantly impact their intraocular pressure (IOP)-lowering efficacy.

Table 1: Investigational Tafluprost Analogues

| Compound Name | Chemical Modification | Rationale for Design | Preclinical Status |

|---|---|---|---|

| Tafluprost methyl ester | Methyl ester derivative | To evaluate the effect of a smaller alkyl ester on ocular penetration and hydrolysis kinetics. | Synthesis reported; detailed preclinical ocular penetration data is limited. |

| Tafluprost ethyl amide | Ethyl amide derivative | To explore the impact of an amide linkage on corneal permeability and enzymatic conversion. | Synthesis reported; noted for its potential to reduce IOP and influence eyelash growth. medchemexpress.com |

Further preclinical research is warranted to fully characterize the ocular disposition of these and other novel Tafluprost ester derivatives. Such studies would typically involve in vitro corneal permeability assays using excised animal corneas and in vivo pharmacokinetic studies in relevant animal models to determine the concentration of the active Tafluprost acid in the aqueous humor following topical administration.

Integration into Advanced Ocular Drug Delivery Systems (e.g., sustained release, nanoparticles for research applications)

To improve patient compliance and provide more consistent IOP control, researchers are actively investigating the integration of Tafluprost and its analogues into advanced ocular drug delivery systems. These systems are designed to prolong the residence time of the drug on the ocular surface and provide a sustained release, thereby reducing the frequency of administration.

One promising area of non-clinical development is the use of sustained-release drug delivery systems (DDS). A preclinical study in a rat model of optic nerve transection demonstrated the potential of a newly developed DDS for the controlled release of Tafluprost. nih.gov This system resulted in stable and significantly higher levels of Tafluprost acid in the retina for at least 14 days compared to conventional eye drops. nih.gov Notably, this sustained release was found to prevent the loss of retinal ganglion cells independent of IOP reduction, suggesting a potential neuroprotective effect. nih.gov

Table 2: Preclinical Evaluation of a Sustained-Release Tafluprost DDS

| Parameter | Eye Drop Group | 0.20% Tafluprost DDS | 1.00% Tafluprost DDS |

|---|---|---|---|

| Drug Level (Tafluprost Acid) | Peaked and declined rapidly | Stable and higher than eye drop max concentration after 14 days | Stable and higher than eye drop max concentration after 14 days (~50 times higher) |

| Intraocular Pressure (IOP) | Not reported | No significant difference compared to vehicle | No significant difference compared to vehicle |

| Neuroprotection | Not reported | Reduced cleaved α-fodrin and c-Jun-positive cells | Reduced cleaved α-fodrin and c-Jun-positive cells |

Data from Sato et al. (2020) in a rat model of optic nerve transection. nih.gov

Nanoparticle-based delivery systems are also being explored for their potential to enhance the ocular bioavailability of Tafluprost analogues. These systems can encapsulate the drug, protecting it from degradation and facilitating its transport across the corneal barrier. Preclinical research is investigating various types of nanoparticles, including:

Polymeric nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles that provide a sustained release of the encapsulated drug. ub.edumdpi.comrsc.org

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations of other prostaglandin analogues have been investigated to prolong drug release and enhance ocular penetration. ntu.edu.sggoogle.com

Nanoemulsions: Cationic nanoemulsions, in particular, have shown promise in preclinical studies for improving the ocular surface residence time and enhancing drug absorption through electrostatic interactions with the negatively charged corneal and conjunctival surfaces. nih.govnih.govbenthamscience.com

The development of these advanced delivery systems for Tafluprost ethyl ester analogues is still in the early stages of non-clinical research. However, the initial findings suggest that these approaches could lead to more effective and patient-friendly treatments for glaucoma in the future.

Exploring Alternative Targeted Delivery Strategies for Preclinical Studies

Beyond enhancing corneal penetration through prodrugs and sustained-release systems, preclinical research is also exploring alternative strategies to target the delivery of Tafluprost analogues to specific ocular tissues. These approaches aim to maximize the therapeutic effect at the site of action while minimizing potential side effects.

One area of investigation is the targeting of corneal transporters. The cornea expresses various transporters that are involved in the influx and efflux of molecules. By designing Tafluprost analogues that are substrates for specific influx transporters, it may be possible to enhance their uptake into the cornea and subsequently into the anterior chamber. This strategy has been explored for other ophthalmic drugs with some success in preclinical models.

Furthermore, research into cyclodextrin-based formulations for ocular drug delivery is ongoing. pharmaexcipients.comsiam.edunih.govcyclodextrinnews.com Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability. This can lead to improved drug concentration in the tear film and enhanced diffusion across the cornea. Preclinical studies with other drugs have shown that cyclodextrin (B1172386) complexation can significantly improve ocular bioavailability.

The application of these alternative targeted delivery strategies to Tafluprost ethyl ester analogues is a nascent field of research. Future preclinical studies will be necessary to design and evaluate the efficacy and safety of these novel approaches for the treatment of glaucoma. These investigations will likely involve the synthesis of new Tafluprost conjugates and their evaluation in in vitro cell culture models and in vivo animal models to assess their targeting efficiency and therapeutic potential.

Q & A

Q. What analytical methods are recommended for detecting and quantifying Tafluprost ethyl ester in biological or cosmetic samples?

A validated ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS/MS) method is widely used for high-throughput screening of Tafluprost ethyl ester. This approach involves ultrasonic extraction with acetonitrile, chromatographic separation using a C18 column, and detection via positive ion mode electrospray ionization. The method achieves linear quantification for prostaglandin F2α analogs, including Tafluprost ethyl ester, with robust sensitivity and specificity .

Q. How does Tafluprost ethyl ester metabolize in ocular tissues, and what are the key enzymes involved?

Tafluprost ethyl ester is hydrolyzed in the cornea by carboxyl esterase to its active metabolite, Tafluprost acid. Butylcholine esterase may also contribute to hydrolysis, but cytochrome P450 enzymes are not involved. The acid metabolite undergoes further β-oxidation and glucuronidation, yielding inactive dinor- and tetranor-tafluprost acids. Plasma concentrations of the active metabolite fall below detectable limits (~10 pg/mL) within 30 minutes post-administration, indicating rapid ocular-specific metabolism .

Q. What experimental design considerations are critical for ensuring reproducibility in Tafluprost ethyl ester studies?

Researchers must document detailed protocols for synthesis, purification, and characterization of Tafluprost ethyl ester, adhering to Good Laboratory Practices (GLP). Key steps include:

- Validating analytical methods (e.g., NMR, HPLC) for identity and purity.

- Reporting solvent systems, reaction conditions, and yield calculations.

- Providing spectral data for new derivatives and referencing literature for known analogs. Reproducibility is enhanced by supplementing main text methods with supporting information (e.g., chromatograms, spectral peaks) .

Advanced Research Questions

Q. How do structural modifications (e.g., ester-to-amide conversion) impact the pharmacokinetics and receptor binding of Tafluprost derivatives?

Ethyl amide derivatives of prostaglandins, such as ethyl tafluprostamide, exhibit increased lipid solubility compared to ester forms, enhancing tissue uptake and prolonging activity. However, amidation reduces affinity for the FP receptor (Ki = 0.4 nM for Tafluprost acid vs. ~1.2 nM for amide derivatives). Contradictory evidence exists regarding the toxicological equivalence of ester and amide forms, necessitating comparative in vitro assays (e.g., receptor binding, corneal permeation) .

Q. What methodological strategies resolve contradictions in safety assessments of Tafluprost ethyl ester in cosmetic formulations?

Discrepancies in read-across toxicity studies (e.g., between ethyl tafluprostamide and ester derivatives) require:

- In silico modeling : Comparing molecular descriptors (logP, polar surface area) to predict absorption differences.

- In vitro assays : Assessing dermal irritation (OECD 439) and genotoxicity (Ames test).

- Statistical reconciliation : Applying multivariate analysis to isolate confounding variables (e.g., esterase activity variability in test systems) .

Q. How can researchers optimize sample preparation for Tafluprost ethyl ester in complex matrices like eyelash serums?

Matrix effects in cosmetic samples are mitigated via:

- Solid-phase extraction (SPE) : Using C18 cartridges to isolate Tafluprost ethyl ester from surfactants and pigments.

- Ion suppression testing : Comparing spiked vs. neat standard curves to quantify interference.

- Internal standardization : Deuterated analogs (e.g., d4-Tafluprost) normalize recovery rates during UPLC-MS/MS analysis .

Methodological Notes

- Data Interpretation : Conflicting metabolic data (e.g., esterase specificity) should be contextualized with species-specific enzyme expression profiles (e.g., rabbit vs. human corneal tissue) .

- Ethical Compliance : Adhere to institutional guidelines for ocular toxicity studies, including animal welfare protocols and in vitro alternatives (e.g., 3D corneal models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.